Diethyl (2-aminobutan-2-yl)phosphonate
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Overview
Description
Diethyl (2-aminobutan-2-yl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a 2-aminobutan-2-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl (2-aminobutan-2-yl)phosphonate can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with 2-aminobutan-2-ol under acidic conditions. The reaction typically proceeds as follows:
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Reaction of Diethyl Phosphite with 2-Aminobutan-2-ol: : This reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, at elevated temperatures. The reaction yields this compound as the primary product .
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Microwave-Assisted Alkylation: : Another method involves the microwave-assisted alkylation of phosphonic ester-acid derivatives. This method is efficient and allows for the synthesis of phosphonates with different alkyl groups .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using the aforementioned synthetic routes. The use of microwave-assisted techniques can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Diethyl (2-aminobutan-2-yl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can yield phosphine derivatives.
Substitution: The phosphonate group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic conditions.
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphine derivatives, and substituted phosphonates .
Scientific Research Applications
Diethyl (2-aminobutan-2-yl)phosphonate has several scientific research applications:
Mechanism of Action
The mechanism of action of diethyl (2-aminobutan-2-yl)phosphonate involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate groups, allowing the compound to act as an enzyme inhibitor. This interaction can disrupt various biochemical pathways, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Diethylphosphite: Similar in structure but lacks the 2-aminobutan-2-yl moiety.
Dimethyl (2-oxopropyl)phosphonate: Used in organic synthesis as a precursor for other phosphonate derivatives.
Uniqueness
Diethyl (2-aminobutan-2-yl)phosphonate is unique due to the presence of both an amino group and a phosphonate group, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound in various applications .
Properties
IUPAC Name |
2-diethoxyphosphorylbutan-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20NO3P/c1-5-8(4,9)13(10,11-6-2)12-7-3/h5-7,9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWOZRWIRMMVBED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(N)P(=O)(OCC)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20NO3P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90547318 |
Source
|
Record name | Diethyl (2-aminobutan-2-yl)phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90547318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53753-42-7 |
Source
|
Record name | Diethyl (2-aminobutan-2-yl)phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90547318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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